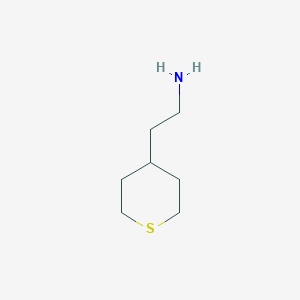

2-(Tetrahydrothiopyran-4-yl)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

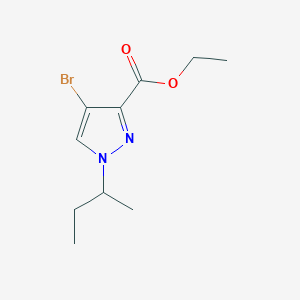

2-(Tetrahydrothiopyran-4-yl)ethylamine is a chemical compound with the CAS Number: 1262410-73-0 . It has a molecular weight of 145.27 . The IUPAC name for this compound is 2-tetrahydro-2H-thiopyran-4-ylethylamine .

Synthesis Analysis

The synthesis of 2-(Tetrahydrothiopyran-4-yl)ethylamine involves a multi-step reaction . In one of the steps, 2-chorobenzaldehyde and 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine are mixed in methylene chloride, and magnesium sulfate is added . The mixture is stirred at room temperature overnight, and then sodium borohydride is added and stirred for an additional 16 hours .Molecular Structure Analysis

The InChI code for 2-(Tetrahydrothiopyran-4-yl)ethylamine is 1S/C7H15NS/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving 2-(Tetrahydrothiopyran-4-yl)ethylamine are complex and involve multiple steps . For instance, in one reaction, after the initial reaction with 2-chorobenzaldehyde, the mixture is quenched with methanol and diluted with methylene chloride . The aqueous layer is then extracted with three portions of methylene chloride .Physical And Chemical Properties Analysis

2-(Tetrahydrothiopyran-4-yl)ethylamine is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of complex enaminones through reactions involving related structural analogs has been reported, where the structural determination by X-ray diffraction reveals insights into tautomerism and molecular conformation. Such studies highlight the versatility of these compounds in synthesizing structurally diverse molecules with potential applications in materials science and pharmaceuticals (Brbot-Šaranović et al., 2001).

Chemical Transformations and Reactivity

Research demonstrates the condensation of related compounds with aromatic aldehydes, leading to secondary amines of the tetrahydropyran series. Such transformations are crucial for developing novel organic compounds with potential applications in drug development and materials chemistry (Arutyunyan et al., 2014).

Novel Synthetic Pathways

The creation of novel pyrrolo[1,2-a]pyrazine derivatives from related compounds serves as a key starting point for synthesizing natural alkaloid analogs. This showcases the compound's utility in generating complex heterocyclic structures, which are pivotal in the discovery of new pharmaceuticals and agrochemicals (Voievudskyi et al., 2016).

Catalysis and Organic Synthesis

The compound and its analogs are used in phosphine-catalyzed annulation reactions, yielding highly functionalized tetrahydropyridines. This illustrates its role in facilitating complex organic transformations, essential for synthesizing bioactive molecules and materials with unique properties (Zhu et al., 2003).

Antibacterial Activity

The synthesis of oxalates derived from related compounds has shown significant antibacterial activity. This opens new avenues for the development of antibacterial agents and underscores the potential of such compounds in addressing global health challenges (Arutyunyan et al., 2015).

Antiviral and Antimicrobial Applications

Derivatives synthesized from related amines have been evaluated for antimicrobial and antiviral activities, including potent activity against HIV-1. This highlights the compound's significance in developing new therapeutic agents for infectious diseases (Sanna et al., 2018).

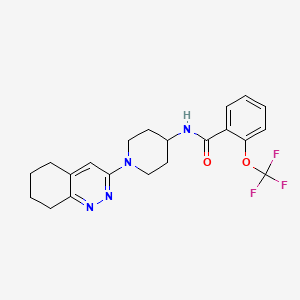

Intermediate for Therapeutic Agents

The compound has been utilized as a key intermediate in synthesizing small-molecule antagonists for therapeutic applications, showcasing its critical role in drug synthesis and development processes (Hashimoto et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(thian-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNCEWRKAYFRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)

![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2736246.png)